molecular formula C25H29NO3S B286183 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B286183
M. Wt: 423.6 g/mol
InChI Key: XVKSAQRFXIXDIV-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of thiazolidinediones and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity and reduces insulin resistance, leading to its antidiabetic effects. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been found to have several biochemical and physiological effects. This compound has been shown to reduce blood glucose levels and improve insulin sensitivity, making it a potential treatment for type 2 diabetes. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been found to have antitumor properties and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione. One potential direction is the development of new derivatives of this compound that have improved pharmacological properties. Additionally, this compound may be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research may also be conducted to better understand the toxicity of this compound and its potential use in clinical settings.
Conclusion:
In conclusion, 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. This compound has been found to have antidiabetic, anti-inflammatory, and antitumor properties, and has been studied for its potential use in the treatment of Alzheimer's disease. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Further research is needed to better understand the potential uses of this compound in clinical settings.

Synthesis Methods

The synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde with 3-phenylpropanoic acid in the presence of thionyl chloride. The resulting product is then reacted with thiosemicarbazide and then with acetic anhydride to yield the final product. The synthesis of this compound has been well-established and has been reported in several scientific publications.

Scientific Research Applications

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been extensively used in scientific research due to its various biochemical and physiological effects. This compound has been found to have antidiabetic, anti-inflammatory, and antitumor properties. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C25H29NO3S

Molecular Weight

423.6 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H29NO3S/c1-5-29-22-14-18(4)20(15-21(22)17(2)3)16-23-24(27)26(25(28)30-23)13-9-12-19-10-7-6-8-11-19/h6-8,10-11,14-17H,5,9,12-13H2,1-4H3/b23-16-

InChI Key

XVKSAQRFXIXDIV-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)C(C)C

SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)C(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)C(C)C

Origin of Product

United States

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